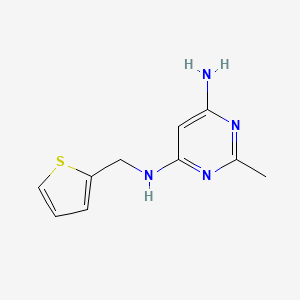2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
CAS No.:
Cat. No.: VC18006962
Molecular Formula: C10H12N4S
Molecular Weight: 220.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N4S |
|---|---|
| Molecular Weight | 220.30 g/mol |
| IUPAC Name | 2-methyl-4-N-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine |
| Standard InChI | InChI=1S/C10H12N4S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H3,11,12,13,14) |
| Standard InChI Key | DXTPVDVBMPGKBD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC(=N1)NCC2=CC=CS2)N |
Introduction
Chemical Identity and Structural Features
2-Methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine belongs to the class of N4-substituted pyrimidine diamines. Its molecular formula is C₁₁H₁₃N₅S, with a molecular weight of 255.32 g/mol. The structure comprises a pyrimidine core substituted at the 2-position with a methyl group and at the 4-position with a thiophen-2-ylmethyl amine (Fig. 1).
Key structural attributes include:
-
Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1, 3, and 5.
-
Methyl group (C-2): Enhances electron-donating effects, influencing reactivity and intermolecular interactions .
-
Thiophen-2-ylmethyl amine (C-4): Introduces sulfur-containing heterocyclic character, potentially enhancing binding affinity in biological systems .
The compound’s IUPAC name derives from its substitution pattern: 4-[(thiophen-2-ylmethyl)amino]-2-methylpyrimidine-6-amine.
Synthetic Methodologies
Synthesis of 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine typically involves multi-step reactions starting from simpler pyrimidine precursors. A representative pathway includes:
Nitration and Functionalization
Initial steps often involve nitration of 2-methylthiopyrimidine-4,6-diol derivatives. For example, nitration with fuming nitric acid at 0–50°C yields intermediate nitro compounds, as demonstrated in analogous syntheses (88.75% yield) . Subsequent displacement of the methylthio group with amines is critical.
Reaction Conditions:
-
Nitration: 2-Methylthiopyrimidine-4,6-diol + HNO₃ (fuming) → 5-Nitro derivative (72% yield at 0°C) .
-
Amination: Nitro intermediate + Thiophen-2-ylmethylamine → Target compound via nucleophilic aromatic substitution.
Chlorination and Coupling
Alternative routes employ chlorinated intermediates. Phosphorus oxychloride-mediated chlorination of dihydroxypyrimidines generates reactive 4,6-dichloro derivatives, which undergo coupling with thiophen-2-ylmethylamine (97.87% yield in analogous reactions) .
Optimization Challenges:
-
Exothermicity: Violent exothermic events during nitric acid addition necessitate temperature control (10–15°C) .
-
Purification: Recrystallization from n-hexane or ethyl acetate improves purity (>98%) .
Physicochemical Properties
The compound’s behavior in solution and solid states is inferred from structurally related pyrimidines (Table 1).
Table 1: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Log P (o/w) | 1.51 ± 0.2 | iLOGP |
| Solubility (Water) | 2.35 mg/mL (14.8 mM) | ESOL |
| TPSA | 91.54 Ų | SILICOS-IT |
| GI Absorption | High | BOILED-Egg Model |
Key Observations:
-
Lipophilicity: Moderate Log P suggests balanced membrane permeability and solubility .
-
Hydrogen Bonding: High topological polar surface area (TPSA) indicates strong hydrogen-bonding capacity, relevant for target engagement .
Biological Activity and Applications
While direct studies on 2-methyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine are sparse, its structural analogs exhibit notable bioactivity:
Enzyme Inhibition
Pyrimidine diamines often target kinases and phosphodiesterases. For example, N6-cycloheptyl-N4-(2-methylphenyl) analogs demonstrate potent inhibition of cell signaling enzymes (IC₅₀ < 100 nM). The thiophene moiety may enhance binding to hydrophobic enzyme pockets.
Industrial-Scale Production Considerations
Scale-up challenges include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume